![molecular formula C16H16N2O2S B4461187 N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-thiophenecarboxamide](/img/structure/B4461187.png)
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-thiophenecarboxamide
Übersicht
Beschreibung
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-thiophenecarboxamide, commonly known as CCT251545, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. CCT251545 belongs to the class of compounds known as protein kinase inhibitors, which are used to target specific enzymes involved in various cellular processes.
Wirkmechanismus
CCT251545 works by inhibiting the activity of CDK7, CDK9, and CDK12, which are involved in the regulation of transcription. By blocking these enzymes, CCT251545 prevents the expression of genes that are necessary for cancer cell survival and proliferation. Additionally, CCT251545 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CCT251545 has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, CCT251545 has been shown to inhibit the replication of HIV-1, making it a potential therapeutic agent for the treatment of HIV/AIDS. Additionally, CCT251545 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CCT251545 is its specificity for CDK7, CDK9, and CDK12. This specificity makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one limitation of CCT251545 is its relatively short half-life, which can make it difficult to use in in vivo experiments.
Zukünftige Richtungen
There are several potential future directions for research involving CCT251545. One area of interest is the development of more potent and selective inhibitors of CDK7, CDK9, and CDK12. Additionally, there is interest in exploring the use of CCT251545 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential use of CCT251545 in the treatment of other diseases, such as HIV/AIDS and inflammatory diseases.
Conclusion:
In conclusion, CCT251545 is a small molecule inhibitor that has demonstrated potent antitumor activity in preclinical studies. Its specificity for CDK7, CDK9, and CDK12 makes it a valuable tool for studying the role of these enzymes in various cellular processes. While there are limitations to its use in lab experiments, there are several potential future directions for research involving CCT251545.
Wissenschaftliche Forschungsanwendungen
CCT251545 has been shown to be a potent inhibitor of several protein kinases, including CDK7, CDK9, and CDK12. These enzymes are involved in the regulation of transcription, making them attractive targets for cancer therapy. In preclinical studies, CCT251545 has demonstrated antitumor activity in various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-4-methylphenyl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-4-7-12(17-16(20)14-3-2-8-21-14)9-13(10)18-15(19)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFGXWBNUZJVEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)NC(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.